molecular formula C18H16BrN3O3 B11359888 4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B11359888
M. Wt: 402.2 g/mol
InChI Key: SDNNWMNFXSACIO-UHFFFAOYSA-N
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Description

4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a synthetic organic compound characterized by its complex structure, which includes a bromine atom, a benzamide group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Coupling Reactions: : The final step involves coupling the brominated oxadiazole with the benzamide derivative. This can be done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: : The bromine atom in the compound can be substituted by nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, H₂ with Pd/C catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Amines or alcohols.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is known for its bioactivity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring could facilitate binding to specific molecular targets, while the bromine atom and benzamide group might enhance selectivity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-{4-[4-(methoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
  • 4-bromo-N-{4-[4-(ethoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
  • 4-bromo-N-{4-[4-(butoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Uniqueness

Compared to similar compounds, 4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide may exhibit unique properties due to the presence of the propan-2-yloxy group. This group could influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C18H16BrN3O3

Molecular Weight

402.2 g/mol

IUPAC Name

4-bromo-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C18H16BrN3O3/c1-11(2)24-15-9-5-12(6-10-15)16-17(22-25-21-16)20-18(23)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,22,23)

InChI Key

SDNNWMNFXSACIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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